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Compound of Interest

Compound Name:
(2S,5R)-1-Boc-2,5-

dimethylpiperazine

Cat. No.: B126335 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
This technical guide provides a comprehensive overview of tert-butyl (2S,5R)-2,5-

dimethylpiperazine-1-carboxylate, a chiral heterocyclic compound of significant interest in

medicinal chemistry and drug discovery. Its rigid, stereochemically defined structure makes it a

valuable building block for the synthesis of complex molecular architectures with specific

biological activities. This document details its chemical identity, physicochemical properties, a

detailed synthesis protocol, and its application in the development of bioactive molecules.

IUPAC Name: tert-butyl (2S,5R)-2,5-dimethylpiperazine-1-carboxylate

Physicochemical Properties
A summary of the key physicochemical properties of tert-butyl (2S,5R)-2,5-dimethylpiperazine-

1-carboxylate is presented in the table below. This data is essential for its handling, formulation,

and application in various experimental settings.
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Property Value Reference

Molecular Formula C₁₁H₂₂N₂O₂ [1]

Molar Mass 214.31 g/mol [1]

CAS Number 194032-41-2 [1]

Appearance
Colorless to Yellow Liquid or

Semi-Solid
[2]

Purity ≥97% [3]

Storage Temperature
2-8°C, dry and sealed away

from light
[2]

Synthesis and Characterization
The enantioselective synthesis of tert-butyl (2S,5R)-2,5-dimethylpiperazine-1-carboxylate is

crucial for its application as a chiral building block. A representative synthetic pathway involves

the mono-protection of the chiral diamine, (2S,5R)-2,5-dimethylpiperazine.

Experimental Protocol: Synthesis of tert-butyl
(2S,5R)-2,5-dimethylpiperazine-1-carboxylate
This protocol outlines the selective N-Boc protection of (2S,5R)-2,5-dimethylpiperazine.

Materials:

(2S,5R)-2,5-dimethylpiperazine

Di-tert-butyl dicarbonate (Boc₂O)

Triethylamine (Et₃N)

Dichloromethane (DCM)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine
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Anhydrous magnesium sulfate (MgSO₄)

Silica gel for column chromatography

Ethyl acetate (EtOAc)

Hexane

Procedure:

Reaction Setup: In a round-bottom flask, dissolve (2S,5R)-2,5-dimethylpiperazine (1.0

equivalent) and triethylamine (1.5 equivalents) in dichloromethane.

Boc Protection: Cool the solution to 0°C in an ice bath. To this stirred solution, add a solution

of di-tert-butyl dicarbonate (1.1 equivalents) in dichloromethane dropwise over 30 minutes.

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 18

hours. Monitor the reaction progress by thin-layer chromatography (TLC).

Work-up: Upon completion, quench the reaction by adding water. Extract the aqueous layer

with dichloromethane. Wash the combined organic layers with saturated aqueous sodium

bicarbonate solution, followed by brine.

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate

under reduced pressure. Purify the crude product by silica gel column chromatography using

a gradient of ethyl acetate in hexane as the eluent.

Characterization: The structure and purity of the final product, tert-butyl (2S,5R)-2,5-

dimethylpiperazine-1-carboxylate, are confirmed by NMR spectroscopy and mass

spectrometry.

Spectroscopic Data

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b126335?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technique Data

¹H NMR (CDCl₃, 500 MHz)

δ 3.87 – 3.78 (m, 1H), 3.36 – 3.23 (m, 2H), 2.00

– 1.73 (m, 3H), 1.72 – 1.65 (m, 1H), 1.65 – 1.57

(m, 1H), 1.46 (s, 9H), 1.21 (dd, J = 13.5, 10.2

Hz, 1H), 0.94 (s, 9H).[4]

¹³C NMR (CDCl₃, 126 MHz)
δ 154.5, 79.2, 54.6, 48.6, 45.9, 32.9, 30.4, 30.4,

28.9, 23.4.[4]

Mass Spectrometry (ESI-TOF)
m/z calcd. for C₁₁H₂₃N₂O₂ [M+H]⁺: 215.1754,

found: 215.1759.

Application in Drug Discovery: A Chiral Building
Block
tert-Butyl (2S,5R)-2,5-dimethylpiperazine-1-carboxylate serves as a critical chiral building block

in the synthesis of more complex molecules with therapeutic potential. The presence of a single

free secondary amine allows for selective functionalization, introducing diverse substituents to

explore structure-activity relationships (SAR). Its defined stereochemistry is paramount in

ensuring the enantiomeric purity of the final drug candidates, which is often critical for efficacy

and safety.

Experimental Workflow: Synthesis of a Bioactive
Molecule
The following workflow illustrates the use of tert-butyl (2S,5R)-2,5-dimethylpiperazine-1-

carboxylate in the synthesis of a hypothetical bioactive molecule. This process typically

involves an initial N-alkylation or N-arylation at the unprotected secondary amine, followed by

the deprotection of the Boc group and subsequent functionalization of the other nitrogen atom.
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Step 1: N-Alkylation/Arylation

Step 2: Boc Deprotection

Step 3: Further Functionalizationtert-butyl (2S,5R)-2,5-dimethyl-
piperazine-1-carboxylate

N-substituted intermediateBase (e.g., K₂CO₃)
Solvent (e.g., DMF)

Alkyl/Aryl Halide (R-X)

Deprotected Intermediate

Acid (e.g., TFA)
Solvent (e.g., DCM)

Final Bioactive Molecule

Coupling Reagents or
Reductive Amination

Second Building Block (R'-Y)

Click to download full resolution via product page

Synthetic workflow for a bioactive molecule.

This generalized workflow highlights the versatility of tert-butyl (2S,5R)-2,5-dimethylpiperazine-

1-carboxylate as a scaffold. The choice of 'R-X' and 'R'-Y' allows for the systematic modification

of the molecule to optimize its interaction with a biological target.

Signaling Pathway Context
While specific signaling pathways directly modulated by tert-butyl (2S,5R)-2,5-

dimethylpiperazine-1-carboxylate itself are not extensively documented, its derivatives are

often designed to interact with specific biological targets. For instance, piperazine-containing

compounds are known to be ligands for various receptors and enzymes. The logical

relationship for the design of such a derivative targeting a hypothetical kinase signaling

pathway is depicted below.
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Drug Design Logic

Hypothetical Kinase Signaling Pathway

tert-butyl (2S,5R)-2,5-
dimethylpiperazine-1-carboxylate
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Drug design logic and pathway interaction.
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This diagram illustrates how the chiral scaffold provided by tert-butyl (2S,5R)-2,5-

dimethylpiperazine-1-carboxylate is combined with a pharmacophore designed to bind to a

target kinase. The resulting drug candidate can then inhibit the kinase's activity, thereby

modulating the downstream signaling pathway and eliciting a desired cellular response. The

stereochemistry of the piperazine core is often crucial for achieving high affinity and selectivity

for the target kinase.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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